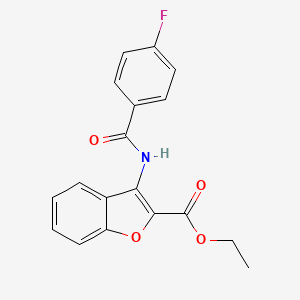

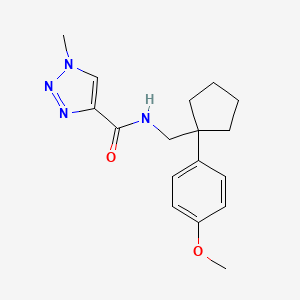

Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate is a chemical compound. It’s related to the benzofuran class of compounds, which are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, benzofuran rings can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate is a compound that has been explored in various synthetic chemistry contexts. For instance, it is involved in the synthesis of benzofuran derivatives, demonstrating the compound's utility in creating structurally diverse molecules. In one study, an efficient domino strategy was employed for the synthesis of polyfunctionalized benzofuran-4(5H)-ones, highlighting the potential of ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate derivatives in the development of complex molecular frameworks (Ma et al., 2014).

Catalytic Applications

The compound has found use in catalytic processes as well. Research into the palladium-catalyzed direct 3-arylation of benzofurans using low catalyst loadings includes the exploration of derivatives of ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate. This process allows for the cost-effective and environmentally friendly preparation of 3-arylbenzofuran derivatives, showing the compound's applicability in sustainable chemical synthesis (Ionita et al., 2010).

Pharmacological Research

Although avoiding specifics on drug use and dosage, it's worth noting the broader context of ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate derivatives in pharmacological research. For example, compounds with similar benzofuran and benzamido moieties have been studied for their pharmacokinetic profiles and potential medicinal applications, underscoring the importance of such structures in drug development (Fang et al., 2013).

Material Science and Analytical Applications

The versatility of ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate extends to material science and analytical chemistry. For instance, derivatives of this compound have been synthesized and characterized, with potential applications in the development of new materials and analytical reagents (Saeed et al., 2010).

Orientations Futures

Benzofuran compounds, including Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate, have potential applications in many aspects due to their biological activities. They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran compounds interact with their targets to exert their biological effects .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzofuran compounds are known to have strong biological activities, suggesting that they have significant molecular and cellular effects .

Propriétés

IUPAC Name |

ethyl 3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO4/c1-2-23-18(22)16-15(13-5-3-4-6-14(13)24-16)20-17(21)11-7-9-12(19)10-8-11/h3-10H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSFSIDIHCGDMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

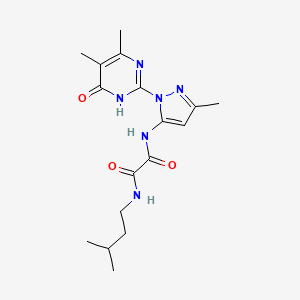

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2682507.png)

![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2682511.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2682518.png)